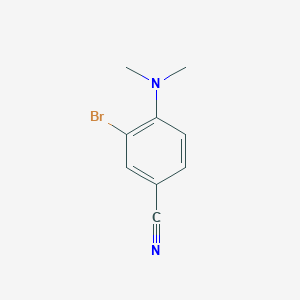

3-Bromo-4-(dimethylamino)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGWOEVSFRVEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625965 | |

| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-88-0 | |

| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Bromo-4-(dimethylamino)benzonitrile

Precursor-Based Synthesis Pathways and Yield Optimization

A common and effective strategy for synthesizing substituted benzonitriles like this compound involves a multi-step sequence starting from readily available precursors. One such pathway commences with 4-hydroxybenzonitrile. This approach involves an initial bromination step, followed by the introduction of the dimethylamino group, often via an ether linkage which is then subsequently converted.

Halogenation Strategies at the Aromatic Ring System

The regioselective introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the ring play a crucial role in determining the position of bromination. The dimethylamino group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.

When starting with 4-(dimethylamino)benzonitrile (B74231), direct bromination would be expected to occur at the positions ortho to the powerful dimethylamino group. This would lead to the desired this compound. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The choice of brominating agent and reaction conditions can be optimized to favor the desired monosubstituted product and minimize the formation of di-brominated byproducts. The theory of aromatic substitution suggests that for electron-rich aromatic compounds like those containing an N,N-dialkylamino group, mild and efficient bromination can be achieved. researchgate.net

Alternatively, if the synthesis starts from a precursor like 4-aminobenzonitrile, the amino group would first be protected, followed by bromination, and then methylation to form the dimethylamino group. Another strategy involves starting with a precursor where the bromine is already in place, such as 3-bromo-4-fluoroaniline, and then introducing the nitrile and dimethylamino groups in subsequent steps. google.com

Incorporation of Dimethylamino and Nitrile Functionalities

The introduction of the dimethylamino and nitrile groups can be achieved through various synthetic methods, depending on the chosen synthetic pathway.

Incorporation of the Dimethylamino Group: If the synthesis starts from a precursor containing a primary amino group, such as 3-bromo-4-aminobenzonitrile, the dimethylamino group can be introduced via reductive amination. This typically involves the reaction of the amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction). A method for the synthesis of the related 3-(Dimethylamino)benzonitrile involves the reductive methylation of 3-aminobenzonitrile (B145674) using formaldehyde and hydrogen gas with a transition metal catalyst.

Incorporation of the Nitrile Group: The nitrile group can be introduced onto the aromatic ring through several established methods. The Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt (e.g., CuCN), is a classic method. For instance, starting from 3-bromo-4-aminotoluene, one could envision a pathway involving diazotization and cyanation to introduce the nitrile group.

Another common method is the palladium-catalyzed cyanation of an aryl halide or triflate. unipr.itnih.gov If a synthetic intermediate with a bromine or iodine at the desired position is available, it can be converted to the nitrile using a cyanide source like zinc cyanide or potassium ferrocyanide in the presence of a palladium catalyst. For example, a process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride has been described using cuprous cyanide. google.com A patent also describes the preparation of p-bromobenzonitrile via ammoxidation of p-bromotoluene. google.com

Chemical Transformations and Derivatization Strategies

The presence of the bromo, dimethylamino, and nitrile functional groups makes this compound a versatile substrate for a variety of chemical transformations, enabling the synthesis of a wide range of more complex molecules.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. chemistrysteps.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). chemistrysteps.com The nitrile group (-CN) is an electron-withdrawing group, and it is situated meta to the bromine atom in this compound. The dimethylamino group, however, is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack.

Despite the deactivating effect of the dimethylamino group, under certain conditions, particularly with strong nucleophiles or through the use of catalysts, nucleophilic substitution of the bromine atom may be possible. The mechanism of these reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially be used in such reactions. science.gov

| Aryl Halide | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol, reflux | 1-(2,4-Dinitrophenyl)piperidine | High | [General SNAr] |

| 4-Chloronitrobenzene | Sodium methoxide | Methanol (B129727), heat | 4-Nitroanisole | Good | [General SNAr] |

| α-Bromo phenylacetate | Et₃N·3HF / K₃PO₄ | DME, 80 °C | α-Fluoro phenylacetate | 62% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.org this compound can be coupled with various aryl- or vinylboronic acids or their esters to generate a diverse array of biaryl and styrenyl derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. mdpi.comrsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the coupling of even challenging substrates. figshare.com

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF | 91% | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 98% | organic-chemistry.org |

| 1-Bromo-2-naphthol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95% | doi.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the 4-(dimethylamino)benzonitrile core, leading to the synthesis of various substituted diaminobenzonitriles. The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, which typically consists of a palladium precursor and a specialized ligand, as well as the choice of base and solvent. nih.govresearchgate.netorganic-chemistry.org For electron-deficient aryl halides like 4-bromobenzonitrile, successful couplings with amides have been reported using ligands such as XantPhos. chemrxiv.orgamazonaws.com

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | Pd₂(dba)₃/TrixiePhos | t-BuOLi | Toluene | 97% | nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 96% | nih.gov |

| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃/XantPhos | DBU | DMF | 83% | chemrxiv.orgamazonaws.com |

Functionalization of the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional handle in organic synthesis, capable of undergoing a variety of transformations. For the specific compound this compound, the electron-donating nature of the para-dimethylamino group and the electron-withdrawing nature of the meta-bromo substituent influence the reactivity of the electrophilic carbon atom of the nitrile. While specific literature detailing reactions on this compound is not extensively available, its reactivity can be predicted based on well-established chemical principles for aromatic nitriles.

Key transformations of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This typically proceeds through an intermediate amide. For this compound, this reaction would yield 3-bromo-4-(dimethylamino)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into (3-bromo-4-(dimethylamino)phenyl)methanamine. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine, yielding 3-bromo-4-(dimethylamino)benzaldehyde. molaid.com

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate furnishes a ketone. For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-(3-bromo-4-(dimethylamino)phenyl)ethan-1-one after workup.

Table 1: Plausible Functionalizations of the Nitrile Group Please note: This table represents predicted reactions based on general chemical principles, as specific literature examples for this compound are limited.

| Transformation | Reagents & Conditions | Expected Product |

|---|---|---|

| Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | 3-Bromo-4-(dimethylamino)benzoic acid |

| Full Reduction | 1. LiAlH₄, THF; 2. H₂O | (3-Bromo-4-(dimethylamino)phenyl)methanamine |

| Partial Reduction | 1. DIBAL-H, Toluene; 2. H₂O | 3-Bromo-4-(dimethylamino)benzaldehyde |

| Ketone Synthesis | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-(3-Bromo-4-(dimethylamino)phenyl)ethan-1-one |

Reactivity of the Bromo-Substituent in Chemical Synthesis

The bromo-substituent on the aromatic ring of this compound serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromine atom, ortho to the strong electron-donating dimethylamino group and meta to the electron-withdrawing nitrile group, influences its reactivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates for a wide array of powerful bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Reacting this compound with an arylboronic acid, for example, would yield a biaryl compound.

Heck Coupling: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This method allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic attack, SNAr can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups at the ortho and/or para positions. In this compound, the powerful electron-donating dimethylamino group at the para position deactivates the ring for traditional SNAr. However, the cyano group provides some electron-withdrawing character. Reactions with very strong nucleophiles under harsh conditions might proceed, potentially via an elimination-addition (benzyne) mechanism, although this is less common for brominated aromatics compared to chlorinated ones.

Table 2: Potential Reactions of the Bromo-Substituent Please note: This table represents predicted reactions based on general chemical principles, as specific literature examples for this compound are limited.

| Reaction Type | Coupling Partner | Catalyst/Base System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(Dimethylamino)-[1,1'-biphenyl]-3-carbonitrile |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 4-(Dimethylamino)-3-styrylbenzonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Dimethylamino)-3-(phenylethynyl)benzonitrile |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(Dimethylamino)-3-(phenylamino)benzonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-4-(dimethylamino)benzonitrile is anticipated to reveal distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The substitution pattern on the benzene (B151609) ring—with groups at positions 1 (CN), 3 (Br), and 4 (N(CH₃)₂)—results in three unique aromatic protons at positions 2, 5, and 6.

The electron-donating dimethylamino group is expected to shield the adjacent protons, shifting their signals upfield (to a lower ppm value), while the electron-withdrawing nitrile and bromine groups will have a deshielding effect, shifting signals downfield.

Expected ¹H NMR Spectral Data:

Aromatic Protons:

The proton at C-2 (H-2) is adjacent to the bromine and nitrile groups and is expected to be a doublet, coupled to H-6.

The proton at C-6 (H-6) is adjacent to the dimethylamino group and is expected to be a doublet of doublets, coupled to both H-2 and H-5.

The proton at C-5 (H-5) is ortho to the dimethylamino group and is expected to be a doublet, coupled to H-6.

Dimethylamino Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bond, resulting in a sharp singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -N(CH₃)₂ | ~3.0 | Singlet (s) | N/A |

| H-5 | ~6.8 - 7.0 | Doublet (d) | ortho, ~8-9 Hz |

| H-6 | ~7.3 - 7.5 | Doublet of Doublets (dd) | ortho, ~8-9 Hz; meta, ~2-3 Hz |

| H-2 | ~7.6 - 7.8 | Doublet (d) | meta, ~2-3 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon, and one for the two equivalent methyl carbons. The chemical shifts are influenced by the electronic effects of the substituents.

Expected ¹³C NMR Spectral Data:

Nitrile Carbon (C≡N): Typically appears in the 115-120 ppm range.

Aromatic Carbons: The carbons directly attached to substituents (C-1, C-3, C-4) will have their shifts significantly altered. C-4, attached to the nitrogen, will be shifted downfield, while C-3, attached to bromine, will appear at a lower field than an unsubstituted carbon but at a higher field than C-4. The remaining aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region (110-140 ppm).

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically around 40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~40 |

| C-1 (-CN) | ~100 - 105 |

| C-3 (-Br) | ~110 - 115 |

| C≡N | ~118 - 122 |

| C-5 | ~125 - 130 |

| C-2 | ~132 - 136 |

| C-6 | ~133 - 137 |

| C-4 (-N(CH₃)₂) | ~150 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 (ortho-coupling) and H-6 with H-2 (meta-coupling), confirming their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). github.io An HSQC spectrum would definitively link the proton signals for H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6). It would also show a strong correlation between the singlet at ~3.0 ppm and the methyl carbon signal at ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary (non-protonated) carbons and assembling molecular fragments. sdsu.eduyoutube.com Key expected HMBC correlations include:

From the methyl protons [-N(CH₃)₂] to the C-4 carbon and the C-5 carbon.

From H-2 to the nitrile carbon (C≡N), C-6, and C-4.

From H-5 to C-1, C-3, and C-4.

From H-6 to C-2, C-4, and the nitrile carbon. These long-range correlations would provide irrefutable evidence for the complete molecular structure.

Vibrational Spectroscopy for Molecular Dynamics and Bond Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum provides key information about the functional groups present. For benzonitrile (B105546) derivatives, the nitrile (C≡N) stretch is a particularly strong and sharp diagnostic peak. orientjchem.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. orientjchem.org |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methyl groups of the dimethylamino substituent. researchgate.net |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | A key diagnostic band for nitriles. orientjchem.org |

| Aromatic C=C Ring Stretch | 1610 - 1570, 1520 - 1470 | Medium-Strong | Multiple bands are characteristic of the benzene ring. orientjchem.org |

| CH₃ Asymmetric/Symmetric Bending | 1470 - 1430, 1380 - 1360 | Medium | Vibrations of the methyl groups. researchgate.net |

| Aromatic C-N Stretch | 1360 - 1250 | Strong | Vibration of the bond between the ring and the dimethylamino group. |

| C-Br Stretch | 650 - 550 | Medium-Strong | Found in the fingerprint region. The position can vary with substitution. |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Symmetries and Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability, such as symmetric stretches, tend to be strong in Raman spectra, whereas modes with a strong change in dipole moment are strong in IR. rasayanjournal.co.in

For this compound, the nitrile stretch is expected to be intense in both FTIR and FT-Raman spectra. The symmetric "breathing" mode of the benzene ring is often a very prominent feature in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Often stronger in Raman than in IR for aromatic compounds. orientjchem.org |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | From the methyl groups. researchgate.net |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong | This symmetric stretch is typically very strong in Raman spectra. orientjchem.org |

| Aromatic C=C Ring Stretch | 1610 - 1570 | Strong | Ring vibrations are often prominent. orientjchem.org |

| Symmetric Ring Breathing | ~1000 | Strong | A characteristic, sharp band for substituted benzenes. |

| C-Br Stretch | 650 - 550 | Strong | The polarizability of the C-Br bond makes this a strong Raman scatterer. |

Advanced Optical Spectroscopy for Photophysical Phenomena

The photophysical properties of donor-acceptor benzonitriles are of significant scientific interest, largely due to the phenomenon of dual fluorescence observed in the parent compound, 4-(dimethylamino)benzonitrile (B74231) (DMABN). This behavior is attributed to the existence of two distinct emissive excited states: a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. The introduction of a bromine atom at the 3-position is expected to modulate these properties through steric, electronic, and heavy-atom effects.

The electronic absorption spectrum of substituted benzonitriles is characterized by transitions to ππ* states. For the parent molecule, DMABN, two primary excited states, S1 (Lb) and S2 (La), are relevant. The S2 state, being the "bright" state, is responsible for the strong absorption band. mdpi.com The position and intensity of this band are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov

Solvatochromism describes the change in the color of a solution as the polarity of the solvent changes. researchgate.net This effect arises from differential solvation of the ground and excited states of the solute molecule. In the case of molecules like this compound, the excited state is significantly more polar than the ground state due to charge transfer from the dimethylamino donor group to the cyanophenyl acceptor moiety. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax) with increasing solvent polarity. nih.gov

For the parent DMABN, the absorption spectrum shows a significant shift in λmax in different solvents. While specific data for this compound is not widely published, the general trend is expected to be similar. The bromine atom, being electron-withdrawing through induction but electron-donating through resonance, and its steric hindrance could slightly alter the energy levels, but the pronounced positive solvatochromism, characteristic of a strong intramolecular charge-transfer transition, would be retained.

Table 1: Expected Solvatochromic Shifts in UV-Vis Absorption for a DMABN-type Molecule This table is illustrative, based on the known behavior of 4-(dimethylamino)benzonitrile.

| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax (nm) | Spectral Shift |

| n-Hexane | 31.0 | ~295 | Reference |

| Dioxane | 36.0 | ~300 | Bathochromic |

| Acetonitrile | 45.6 | ~305 | Bathochromic |

| Methanol (B129727) | 55.4 | ~310 | Bathochromic |

4-(dimethylamino)benzonitrile is the canonical example of a molecule exhibiting dual fluorescence. acs.org In nonpolar solvents, it shows a single "normal" emission band from a planar, locally excited (LE) state. nih.govfigshare.com In polar solvents, a second, highly red-shifted "anomalous" band appears, which is attributed to emission from a twisted intramolecular charge-transfer (TICT) state. acs.orgnih.gov In this TICT state, the dimethylamino group is twisted approximately 90° relative to the phenyl ring, facilitating a near-complete charge separation. nih.gov

The excited state dynamics involve an initial excitation to the S2 (La) state, followed by rapid internal conversion to the S1 manifold, populating the LE state. mdpi.com In polar environments, the molecule can then overcome a small energy barrier to twist into the more stable, highly polar TICT state, from which the second fluorescence occurs. acs.org

For this compound, two key modifications to this process are anticipated:

Electronic and Steric Effects: The bromine atom ortho to the dimethylamino group may sterically hinder the twisting motion required to form the TICT state. This could potentially increase the energy barrier for the LE → TICT transition, affecting the relative intensities of the two emission bands.

The emission from the ICT state is highly sensitive to solvent polarity, showing a large bathochromic shift with increasing solvent polarity due to the large dipole moment of this state. nih.govrsc.org

Time-resolved fluorescence spectroscopy provides critical insights into the kinetics of the excited-state processes. For DMABN in polar solvents like acetonitrile, the dynamics are complex and occur on multiple timescales. nih.gov Following photoexcitation, the LE state is formed rapidly. The subsequent conversion to the ICT state is characterized by time constants on the order of a few picoseconds (e.g., ~3.3 ps in acetonitrile). nih.gov This process involves both intramolecular reorganization (twisting) and solvent reorganization around the evolving charge distribution. figshare.comresearchgate.net

Studies on DMABN have identified several kinetic components:

An ultrafast component (< 200 fs) associated with initial relaxation and formation of a partially twisted ICT state. nih.gov

A slower component (several picoseconds) corresponding to the full conversion to the relaxed, twisted ICT (TICT) state. nih.govdiva-portal.org

Vibrational cooling and solvent relaxation within the ICT state manifold, occurring on a 6-8 ps timescale. nih.gov

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for mapping structural evolution during a chemical reaction with high temporal and spectral resolution. aps.org FSRS studies on the parent DMABN molecule in methanol have provided a detailed picture of the structural changes accompanying the intramolecular charge transfer (ICT) process. nih.govnih.gov

Upon photoexcitation, specific vibrational modes associated with the ground state disappear and new modes corresponding to the excited ICT state appear. Key vibrational markers for the ICT state in DMABN include:

The Quinoidal C=C Stretch (νCC): This mode appears around 1581-1582 cm-1 and is a strong indicator of the charge-separated, quinoidal character of the phenyl ring in the ICT state. nih.govnih.gov

The Nitrile Stretch (νCN): This mode shifts to a lower frequency (~2096 cm-1) in the ICT state, reflecting the increased electron density on the benzonitrile moiety. figshare.comnih.gov

The Ring-Breathing Stretch (νph): This mode is observed at ~764 cm-1 in the ICT state. nih.gov

The time evolution of these Raman bands reveals the dynamics of the ICT reaction. For DMABN, the conversion from the LE to the ICT state occurs in 2-5 ps, followed by vibrational cooling within the ICT state on a 6-8 ps timescale, evidenced by shifts and narrowing of the Raman peaks. nih.govnih.gov

For this compound, FSRS would be invaluable for elucidating the impact of the bromine substituent. The C-Br vibrational mode would serve as an additional probe. Changes in the appearance times and frequency shifts of the key νCC and νCN modes would provide direct evidence of how the bromo group alters the rate and electronic nature of the charge transfer process.

Table 2: Key Vibrational Modes in the ICT State of DMABN Probed by FSRS Data is for the parent compound 4-(dimethylamino)benzonitrile. figshare.comnih.gov

| Vibrational Mode | Description | Frequency (cm⁻¹) |

| νCN | Nitrile Stretch | 2096 |

| νCC | Quinoidal C=C Stretch | 1582 |

| δCH | CH Bending Vibration | 1174 |

| νph | Ring-Breathing Stretch | 764 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. rsc.org

Key structural features expected for this compound are:

Planarity of the Benzonitrile Group: The phenyl ring and the nitrile group are expected to be largely coplanar.

Pyramidalization of the Amino Nitrogen: In the ground state, the nitrogen atom of the dimethylamino group is typically slightly pyramidal, with the methyl groups lying slightly out of the plane of the phenyl ring. The degree of pyramidalization influences the extent of electronic conjugation between the nitrogen lone pair and the π-system of the ring.

Intramolecular and Intermolecular Interactions: The crystal packing will be dictated by a combination of van der Waals forces and weaker non-covalent interactions. Given the presence of the bromine atom and the nitrile group, short Br···N or C-H···N hydrogen bonding interactions may play a significant role in stabilizing the crystal lattice. mdpi.com

The table below presents unit cell parameters for a related substituted aniline (B41778) crystal, illustrating the type of data obtained from SCXRD analysis.

Table 3: Illustrative Crystallographic Data for a Related Substituted Aniline Derivative This data is for 4-nitro-4′-methoxy benzylidene aniline, provided as an example of a related molecular crystal. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.876 |

| b (Å) | 24.543 |

| c (Å) | 5.213 |

| β (°) | 100.21 |

| Volume (ų) | 1244.5 |

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its conformation in the crystalline state, including specific bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

The determination of a molecule's conformation in the solid state is exclusively achieved through techniques such as X-ray crystallography. Without such experimental data, any discussion of the crystalline conformation would be speculative and fall outside the scope of this scientifically rigorous article.

Quantum Chemical and Theoretical Investigations

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Properties

Concluding Remarks

Without dedicated computational studies on 3-Bromo-4-(dimethylamino)benzonitrile, providing specific data on its optimized geometry, frontier orbital energies, electrostatic potential, absorption spectra, or charge transfer mechanisms would amount to speculation. The scientific community has extensively studied the photophysics of DMABN, but these findings cannot be directly extrapolated to its brominated derivative due to the significant electronic and steric influence the bromine substituent would have on the molecule's properties.

Analysis of Twisted Intramolecular Charge Transfer (TICT) and Planar Intramolecular Charge Transfer (PICT) States

Theoretical analysis of molecules exhibiting intramolecular charge transfer (ICT) often focuses on the geometries of the excited states. The TICT model proposes that upon photoexcitation, the molecule undergoes a significant conformational change, typically a twisting around a single bond connecting electron donor and acceptor moieties, to reach a charge-separated state. nih.gov In contrast, the PICT model suggests that charge transfer can occur in a more planar conformation. nih.gov Computational studies on related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) have explored the potential energy surfaces of the excited states to identify minima corresponding to locally excited (LE), TICT, and PICT states, and to understand the energy barriers between them. nih.govrsc.orgresearchgate.net Such analysis for this compound would be necessary to understand its fluorescence properties, but this data is not currently available in published literature.

Characterization of Conical Intersections (S2/S1-CIX)

Conical intersections are points of degeneracy between electronic potential energy surfaces and act as efficient funnels for ultrafast non-radiative decay from a higher to a lower electronic state. mdpi.comresearchgate.net Characterizing the geometry and energy of conical intersections, such as between the S2 and S1 states, is crucial for understanding the photorelaxation pathways of a molecule following light absorption. nih.gov For DMABN, computational studies have identified and characterized such intersections, which play a role in its photodynamics. researchgate.net A similar investigation for this compound would be required to map its de-excitation pathways, but no such characterization has been reported.

Nonlinear Optical (NLO) Properties from Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the NLO properties of molecules, which are critical for applications in photonics and optoelectronics. semanticscholar.orgnih.gov

Static and Dynamic Polarizability (α) and First-Order Hyperpolarizability (β) Calculations

The polarizability (α) and first-order hyperpolarizability (β) are key tensors that describe a molecule's response to an external electric field and are indicative of its NLO activity. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these parameters. researchgate.netresearchgate.netorientjchem.org While such calculations have been performed for various substituted benzonitriles, including other bromo-isomers, specific values for the static and dynamic α and β of this compound are not available in the reviewed literature. researchgate.netresearchgate.netorientjchem.org

Structure-Property Relationships for Enhanced NLO Response

Understanding the relationship between molecular structure and NLO activity is key to designing new materials. This involves analyzing how the nature and position of substituent groups, molecular planarity, and the extent of charge transfer influence the hyperpolarizability. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group in this compound suggests potential for NLO activity. The bromine atom's position would modulate this property, but without calculated data, a quantitative structure-property relationship cannot be established.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for a detailed examination of how neighboring molecules interact. nih.gov

For a molecule like this compound, Hirshfeld analysis would reveal a variety of interactions. Based on analyses of similar bromo-substituted organic molecules, the most significant contributions to crystal packing are expected to be from H···H contacts due to the abundance of hydrogen atoms. nih.gov Other important interactions would include Br···H/H···Br, C···H/H···C, and potential π–π stacking interactions between aromatic rings. nih.govnih.gov The presence of the nitrogen atoms also allows for C—H···N interactions. This analysis provides quantitative insight into how the molecules arrange themselves in the solid state, which is governed by the sum of these weak intermolecular forces. nih.gov

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Bromo-Aromatic Compound

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40.5% | Represents interactions between hydrogen atoms on adjacent molecules. nih.gov |

| O···H/H···O | 27.0% | Corresponds to hydrogen bonding (if applicable) and other close contacts. nih.gov |

| C···H/H···C | 13.9% | Indicates interactions involving aromatic and methyl hydrogens with carbon atoms. nih.gov |

| Br···H/H···Br | 11.7% | Highlights the role of the bromine atom in directing crystal packing. nih.gov |

| C···C | 2.9% | Suggests the presence of π–π stacking interactions between aromatic rings. nih.gov |

Advanced Materials Applications and Performance

Optoelectronic Materials Science

The inherent donor-π-acceptor (D-π-A) structure of 3-Bromo-4-(dimethylamino)benzonitrile, where the dimethylamino group acts as the electron donor and the nitrile group as the electron acceptor, makes it a candidate for various optoelectronic applications. The bromine substituent is expected to influence key electronic properties through inductive and heavy-atom effects.

Application in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented, its molecular architecture is relevant to materials used as emitters or hosts in the emissive layer. Benzonitrile (B105546) derivatives are known to be utilized in multifunctional materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.

The performance of an OLED emitter is intrinsically linked to its photophysical properties. The introduction of a bromine atom can influence the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC) due to the heavy-atom effect. This effect can enhance spin-orbit coupling, which may facilitate the transition between singlet and triplet excited states. This modulation is critical for optimizing the efficiency of TADF emitters, which rely on harvesting triplet excitons for light emission.

Table 1: Potential Effects of Bromine Substitution on OLED Performance Metrics

| Property | Influence of 3-Bromo Substitution | Potential Impact on OLEDs |

|---|---|---|

| Energy Levels (HOMO/LUMO) | Inductive effect of bromine can lower both HOMO and LUMO levels. | Tuning of charge injection barriers and emission color. |

| Intersystem Crossing (ISC) | Heavy-atom effect can increase the rate of ISC (S₁ → T₁). | Potentially beneficial for phosphorescent or TADF emitters. |

| Reverse Intersystem Crossing (RISC) | Enhanced spin-orbit coupling may also influence the RISC rate (T₁ → S₁). | Crucial for optimizing the efficiency of TADF-based OLEDs. |

| Photoluminescent Quantum Yield (PLQY) | The heavy-atom effect can sometimes quench fluorescence by promoting non-radiative decay pathways. | A careful balance is needed to maintain high emission efficiency. |

Development as Acceptor Materials for Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, there is a continuous search for novel non-fullerene acceptors (NFAs) to pair with polymer donors. chemrxiv.org The design of these acceptors often involves a D-A or A-D-A structure to tune the absorption spectrum and energy levels for efficient charge separation. While this compound is a D-A molecule, its strong donor group makes it more likely to function as a donor or as a component in a more complex acceptor molecule.

However, related benzonitrile compounds have been explored in the context of solar cells. For instance, 4-bromo-benzonitrile has been used to passivate defects on the surface of perovskite films in perovskite solar cells, leading to improved efficiency and stability. rsc.org This suggests that the benzonitrile moiety, with its electron-withdrawing nature and ability to interact with other materials, has a role to play in photovoltaic applications. The properties of this compound could be leveraged by incorporating it as a building block in larger, more complex acceptor molecules for OPVs.

Role in Photoconductive and Charge Transport Systems

The ability of a molecule to transport charge is fundamental to its function in any electronic device. In donor-acceptor systems like this compound, intramolecular charge transfer (ICT) is a key process upon photoexcitation. nih.govrsc.org This process involves the movement of electron density from the donor (dimethylamino) to the acceptor (benzonitrile) moiety. nih.gov

The efficiency of charge transport in a material is dependent on both intramolecular properties and intermolecular packing in the solid state. The dipole moment of the molecule, which is significantly altered during the ICT process, plays a crucial role in how the molecules arrange themselves in a thin film. The bromine atom can influence this packing through steric effects and potential halogen bonding interactions, thereby affecting the charge transport pathways.

The parent molecule, DMABN, has been extensively studied to understand the dynamics of its ICT state. rsc.org Transient absorption spectroscopy reveals the presence of different excited states, including a locally excited (LE) state and the charge-transfer state. rsc.org The formation and decay of these states are critical for understanding the potential of its derivatives in photoconductive systems where efficient charge generation and transport are required.

Fluorescent Probes and Sensing Technologies

The most promising applications for this compound likely lie in the realm of fluorescent sensors and probes, leveraging the well-known environmental sensitivity of the DMABN core.

Design Principles for Environmentally Sensitive Fluorescent Probes

The fluorescence of DMABN is famous for its dual-band emission in polar solvents. A "normal" emission band is observed in all solvents, while an "anomalous," red-shifted band appears in polar environments. nih.gov This phenomenon is attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, which is stabilized by polar solvent molecules. nih.gov The intensity and position of this second emission band are highly sensitive to the local environment's polarity and viscosity.

This environmental sensitivity is the core principle behind the design of fluorescent probes based on this scaffold. By monitoring changes in the fluorescence spectrum (e.g., the ratio of the two emission bands, or shifts in wavelength), one can deduce information about the local environment of the probe.

Table 2: Design Considerations for Probes based on the DMABN Scaffold

| Feature | Design Principle | Relevance of this compound |

|---|---|---|

| Environmental Sensitivity | Utilize the TICT state's sensitivity to local polarity and viscosity. | The core D-A structure is preserved, suggesting similar sensitivity. |

| Spectral Tuning | Modify the donor/acceptor strength or the π-system to shift absorption/emission wavelengths. | The bromine atom acts as a weak deactivating group, which can fine-tune the spectral properties. |

| Attachment Point | Introduce reactive groups for conjugation to biomolecules or other targets. | The bromine atom itself can be a site for further chemical modification via cross-coupling reactions. |

| Photostability | Enhance the molecule's resistance to photodegradation. | Halogen substitution can sometimes improve the photostability of organic dyes. |

Mechanisms of Fluorescence Quenching and Enhancement

Fluorescence quenching and enhancement are the primary mechanisms through which a fluorescent probe signals the presence of an analyte or a change in its environment.

Fluorescence Quenching: This process involves a decrease in fluorescence intensity. For a probe like this compound, quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PeT): An analyte can quench fluorescence by accepting an electron from the excited probe or donating an electron to it.

Heavy-Atom Effect: The intrinsic bromine atom can enhance intersystem crossing to the non-emissive triplet state, which can lead to a lower fluorescence quantum yield compared to the non-brominated parent compound. researchgate.net This is a form of intramolecular quenching.

Energy Transfer: If an analyte has an absorption spectrum that overlaps with the emission spectrum of the probe, Förster Resonance Energy Transfer (FRET) can occur, leading to quenching of the probe's fluorescence.

Fluorescence Enhancement: This involves an increase in fluorescence intensity upon interaction with an analyte or environment.

Inhibition of TICT: If the probe binds to a target in a way that restricts the twisting of the dimethylamino group, the formation of the non-radiative or weakly emissive TICT state can be suppressed. This would lead to an enhancement of the emission from the locally excited state.

Environmental Shielding: When a probe moves from a polar, aqueous environment to a non-polar, hydrophobic binding pocket (e.g., in a protein), the quenching effect of water molecules is removed, and the fluorescence can be significantly enhanced.

The presence of the bromine atom in this compound provides a handle for both tuning the inherent photophysical properties and for potential conjugation to other molecules, making it a versatile platform for the development of new advanced materials.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The design of this compound, featuring multiple sites for such interactions, makes it a candidate for the construction of complex, self-assembled architectures and for use in molecular recognition systems.

The self-assembly of this compound into ordered supramolecular structures would be governed by a variety of non-covalent interactions. The specific geometry and electronic properties of the molecule allow for several potential binding modes that could drive the formation of larger aggregates.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site, such as the nitrogen atom of the nitrile group on an adjacent molecule. nih.govnih.gov This type of interaction is a powerful tool in crystal engineering for the rational design of solid-state architectures. nih.gov

π-π Stacking: The electron-rich aromatic ring of the benzonitrile core can participate in π-π stacking interactions. banglajol.inforesearchgate.net The electronic nature of the substituents—the electron-donating dimethylamino group and the electron-withdrawing nitrile group—creates a significant dipole moment across the aromatic system. This could favor an antiparallel or slipped-parallel stacking arrangement to minimize electrostatic repulsion and maximize attraction. banglajol.info

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the dimethylamino group and the nitrile group can act as hydrogen bond acceptors, interacting with solvent molecules or other co-assembling species that do possess hydrogen bond donor capabilities.

These interactions could potentially guide the self-assembly of this compound into various nano- or micro-structures, such as wires, sheets, or crystals with specific material properties.

| Interaction Type | Participating Groups | Potential Role in Self-Assembly |

|---|---|---|

| Halogen Bonding | C-Br (donor) and C≡N (acceptor) | Directional control for 1D or 2D crystal growth. nih.gov |

| π-π Stacking | Benzonitrile aromatic ring | Formation of columnar or layered structures. banglajol.info |

| Dipole-Dipole | -C≡N and -N(CH3)2 groups | Stabilization of ordered packing in the solid state. |

| Hydrogen Bonding (Acceptor) | -C≡N and -N(CH3)2 nitrogen atoms | Interaction with protic solvents or co-formers. |

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org this compound could theoretically function as a guest molecule, fitting into the cavities of various macrocyclic hosts.

The recognition and binding would be driven by a combination of non-covalent interactions. For instance, a macrocyclic host with an electron-poor cavity could engage in favorable π-π stacking interactions with the electron-rich aromatic ring of the guest molecule. nih.gov Hosts containing hydrogen bond donors could interact with the nitrile or dimethylamino groups. The size and shape of the molecule would also play a crucial role in determining the selectivity of a host. Recent studies have demonstrated the precise recognition of various benzonitrile derivatives by phosphorylated cavitand hosts, where binding is driven by a combination of π-π stacking and C-H···N hydrogen bonds. nih.gov

Conversely, this compound could be incorporated into the structure of a larger synthetic receptor. Its functional groups could be oriented to create a specific binding pocket for smaller guest molecules. The nitrile and dimethylamino groups could act as binding sites for guests capable of hydrogen bonding, while the aromatic ring could offer a surface for hydrophobic or π-stacking interactions.

| Role of Compound | Potential Host/Guest Partner | Primary Driving Interactions |

|---|---|---|

| Guest | Cyclodextrins, Calixarenes, Pillararenes | Hydrophobic interactions, π-π stacking, dipole-dipole. nih.gov |

| Guest | Phosphorylated Cavitands | π-π stacking, C-H···N hydrogen bonds. nih.gov |

| Component of a Host | Small polar molecules (e.g., alcohols, amides) | Hydrogen bonding (acceptor), dipole-dipole. |

Catalytic Applications in Organic Synthesis

The functional groups within this compound provide several avenues for its potential application in catalysis, either as an organocatalyst itself or as a ligand for a metal catalyst.

Organocatalysis: The dimethylamino group is a Lewis base and can function as an organocatalyst. sigmaaldrich.com Tertiary amines are known to catalyze a variety of reactions, such as Michael additions and aldol (B89426) reactions, by activating substrates through the formation of charged intermediates. The electronic properties of the aromatic ring, modified by the bromo and nitrile substituents, would influence the basicity and nucleophilicity of the dimethylamino group, and thus its catalytic activity.

Ligand in Metal-Catalyzed Reactions: this compound possesses two key features that make it a potential ligand for transition metal catalysts.

Nitrile Group Coordination: The nitrogen atom of the nitrile group has a lone pair of electrons and can coordinate to a metal center. exlibrisgroup.comacs.org Benzonitrile and its derivatives are commonly used as ligands in a variety of catalytic systems. researchgate.net This coordination can activate the nitrile group itself for further reactions or simply serve to stabilize the metal catalyst. researchgate.netbohrium.com

Carbon-Bromine Bond Activation: The C-Br bond can undergo oxidative addition to a low-valent metal center (e.g., Palladium(0) or Nickel(0)). nih.govcsbsju.edu This is a fundamental step in many cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. csbsju.edu In such a scenario, the molecule would act as a substrate that becomes part of the catalyst-substrate complex.

| Catalytic Role | Relevant Functional Group(s) | Potential Reaction Type | Mechanism of Action |

|---|---|---|---|

| Organocatalyst | -N(CH3)2 | Michael Addition, Aldol Reaction | Lewis base catalysis. sigmaaldrich.com |

| Ligand | -C≡N | Various transition-metal catalyzed reactions | Coordination to metal center to stabilize the catalyst. exlibrisgroup.com |

| Substrate/Ligand | -Br, -C≡N | Cross-coupling Reactions (e.g., Suzuki, Heck) | Oxidative addition of C-Br bond to metal center. nih.govcsbsju.edu |

Should this compound be employed in catalysis, understanding the reaction mechanism would be crucial for optimization and control of selectivity.

As an Organocatalyst: If the dimethylamino group acts as a Lewis base catalyst, the mechanism would likely involve nucleophilic attack of the nitrogen on an electrophilic substrate. The selectivity (e.g., enantioselectivity in asymmetric catalysis) would depend on the steric environment around the nitrogen and the electronic influence of the rest of the molecule. The electron-withdrawing nitrile group might reduce the basicity of the amine, potentially affecting its catalytic efficiency compared to simpler dialkylanilines.

As a Ligand in Metal Catalysis: When coordinated to a metal through its nitrile group, the molecule could influence the steric and electronic properties of the catalytic center. The bulky dimethylamino and bromo substituents would create a specific ligand pocket, potentially controlling the regioselectivity or stereoselectivity of the reaction.

In Cross-Coupling Reactions: In a reaction involving oxidative addition at the C-Br bond, the mechanism would follow the established catalytic cycles for reactions like Suzuki or Heck coupling. csbsju.edu The key steps would be oxidative addition, transmetalation (in the case of Suzuki), migratory insertion, and reductive elimination. The electronic nature of the dimethylamino and nitrile groups would significantly impact the rate of the oxidative addition step. The electron-donating dimethylamino group would likely increase electron density on the ring, potentially slowing down the oxidative addition to an electron-rich metal center, while the electron-withdrawing nitrile would have the opposite effect. This electronic tug-of-war could be a tool for fine-tuning reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.